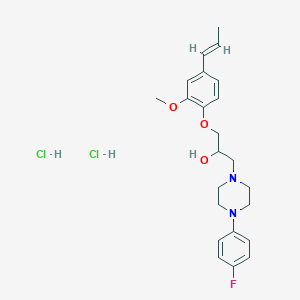

5-(Methoxycarbonyl)pyrazine-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound of interest, 5-(Methoxycarbonyl)pyrazine-2-carboxylic acid, is a derivative of pyrazinecarboxylic acid, which is a heterocyclic aromatic organic compound. Pyrazinecarboxylic acids are known for their ability to form supramolecular structures through hydrogen bonding and metal coordination, as seen in the synthesis and characterization of various pyrazine derivatives .

Synthesis Analysis

The synthesis of related pyrazinecarboxylic acid derivatives involves several steps, including cyclooligomerization, condensation reactions, and oxidation processes. For instance, cyclooligomerization of dichloropyrazine and benzyl dihydroxybenzoate under microwave irradiation led to the formation of ester-functionalized oxacalix benzene pyrazine, which was further transformed into a carboxylic acid-functionalized compound . Similarly, condensation of 2-furylglyoxal with aminoacetamide followed by chlorination and permanganate oxidation was used to synthesize 5-chloropyrazinecarboxylic acid . These methods demonstrate the versatility of synthetic approaches in creating pyrazinecarboxylic acid derivatives.

Molecular Structure Analysis

The molecular structure of pyrazinecarboxylic acid derivatives has been characterized using various spectroscopic techniques such as X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FT-IR), and nuclear magnetic resonance (NMR) . These studies reveal the geometry, electronic structure, and intermolecular interactions of the molecules. For example, the carboxylic acid functionalized ortho-linked oxacalix benzene pyrazine adopts 1,3-alternate conformations in the solid state, with carboxylic acid groups pointing in opposite directions .

Chemical Reactions Analysis

Pyrazinecarboxylic acid derivatives participate in various chemical reactions, including hydrogen bonding and metal coordination, leading to the formation of supramolecular polymers and metal-containing complexes . The carboxylic acid groups form hydrogen bonds with pyridine, guanidinium ions, and metal ions such as Ag(I), Cu(II), and Zn(II), resulting in diverse structures like metallomacrocycles and coordination polymers .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazinecarboxylic acid derivatives are influenced by their molecular structure and the presence of functional groups. Theoretical calculations using density functional theory (DFT) provide insights into the chemical activity, electrophilic/nucleophilic nature, and stability of these molecules . Parameters such as molecular electrostatic potential, hardness/softness, and natural bond orbital analysis help in understanding the reactivity and interaction potential of these compounds .

Aplicaciones Científicas De Investigación

Synthesis and Structural Studies

Conversion into Derivatives : Pyrazine derivatives, including those similar to 5-(methoxycarbonyl)pyrazine-2-carboxylic acid, have been synthesized for various applications. For instance, pyrazine 2,5-dicarboxylic acid has been used to prepare monocarbamoyl- and monocarboxyhydrazide derivatives (Schut, Mager, & Berends, 2010).

Formation of Complex Compounds : The compound has been used in the synthesis of complex heterocyclic structures. For example, the synthesis of dipyrazolo[1,5-a,1′,5′d]pyrazine involved the condensation of related compounds (Mamedov et al., 2005).

Development of Film-Forming Materials : Studies have investigated its use in developing materials with film-forming properties, indicating potential applications in material science (Zhao Xiu-tai, 1992).

Bioconversion and Biological Studies

Synthesis of Antituberculous Agents : There has been research into the bioconversion of related compounds to create building blocks for antituberculous agents. This demonstrates its potential application in developing new pharmaceuticals (Wieser, Heinzmann, & Kiener, 1997).

Evaluation of Antifungal and Antituberculous Activity : Some derivatives of pyrazinecarboxylic acid, closely related to 5-(methoxycarbonyl)pyrazine-2-carboxylic acid, have shown significant activity against Mycobacterium tuberculosis and certain fungal strains, suggesting their potential in antimicrobial therapy (Doležal et al., 2006).

Molecular and Chemical Analysis

Spectroscopic Analysis : The compound has been subjected to various spectroscopic analyses to understand its structure and properties, which can provide insights into its potential applications in chemistry and materials science (Demircioğlu et al., 2019).

Supramolecular Chemistry : Its derivatives have been used to study the self-assembly properties in supramolecular chemistry, which could have implications in the development of new materials and nanotechnology applications (Kong et al., 2012).

Safety And Hazards

Propiedades

IUPAC Name |

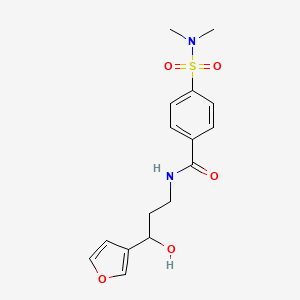

5-methoxycarbonylpyrazine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O4/c1-13-7(12)5-3-8-4(2-9-5)6(10)11/h2-3H,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHTJPSWLHXHXSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=C(N=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Methoxycarbonyl)pyrazine-2-carboxylic acid | |

CAS RN |

1206250-26-1 |

Source

|

| Record name | 5-(methoxycarbonyl)pyrazine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-ethoxypropyl)-4-oxo-4-(4-[1,3]thiazolo[5,4-b]pyridin-2-yl-1,4-diazepan-1-yl)butanamide](/img/structure/B3013696.png)

![(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-(4-methyl-1,3-thiazol-5-yl)methanone](/img/structure/B3013697.png)

![(E)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B3013705.png)

![5-Methylpyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B3013709.png)

![2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide](/img/structure/B3013712.png)

![3-[5-(Morpholin-4-ylmethyl)-1H-tetrazol-1-yl]-propanoic acid](/img/structure/B3013717.png)